CTCE-9908 is a synthetic peptide analog of the chemokine stromal cell-derived factor 1 (SDF-1), also known as CXCL12. [, ] Chemokines are a family of small signaling proteins that play a crucial role in cell migration and trafficking, particularly in the immune and hematopoietic systems. [] CTCE-9908 acts as a competitive antagonist of the chemokine receptor CXCR4, meaning it binds to the receptor and blocks the binding of its natural ligand, CXCL12. [, ] This interaction disrupts the CXCL12/CXCR4 signaling axis, which is implicated in various physiological and pathological processes, including cancer metastasis, inflammation, and HIV infection. [, , ] CTCE-9908 is a valuable research tool for studying the role of the CXCL12/CXCR4 axis in these processes and for exploring its potential as a therapeutic target.
CTCE 9908 is a synthetic peptide compound that acts as an antagonist to the CXC chemokine receptor 4 (CXCR4). This receptor is involved in various physiological processes, including immune response and cell migration, and plays a significant role in cancer metastasis. By inhibiting the interaction between CXCR4 and its ligand, CXC chemokine ligand 12 (CXCL12), CTCE 9908 has shown potential in reducing the metastatic spread of various cancers, including breast cancer and melanoma .
CTCE 9908 was developed through a series of modifications to cyclic peptides derived from natural chemokines. The design aimed to enhance specificity and potency against CXCR4 while minimizing side effects associated with other treatments. The compound is currently undergoing clinical trials to evaluate its efficacy and safety in cancer treatment .
The synthesis of CTCE 9908 involves solid-phase peptide synthesis techniques using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to form the peptide chain while ensuring high purity and yield. The final product undergoes reverse-phase high-performance liquid chromatography (RP-HPLC) for purification and characterization via mass spectrometry .
CTCE 9908 has a complex structure characterized by multiple amino acids arranged in a specific sequence that facilitates its binding to CXCR4. The sequence is KGVSLSYR-K-RYSLSVGK, where specific residues are crucial for receptor interaction .
CTCE 9908 primarily functions through competitive inhibition of CXCL12 binding to CXCR4. This interaction prevents downstream signaling pathways that facilitate tumor cell migration and proliferation .
The mechanism by which CTCE 9908 exerts its effects involves blocking the CXCL12/CXCR4 signaling pathway. By inhibiting this pathway, CTCE 9908 disrupts the communication necessary for cancer cells to migrate and invade surrounding tissues.
CTCE 9908 has several promising applications in scientific research and therapeutic development:
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2